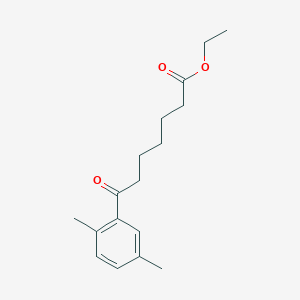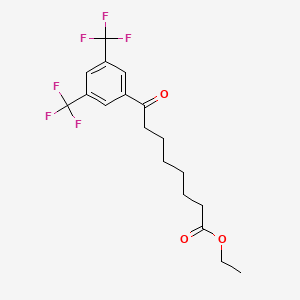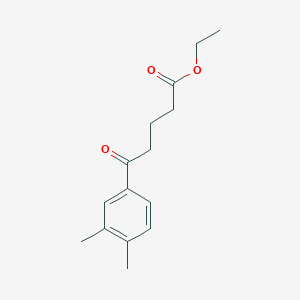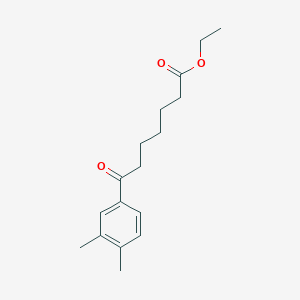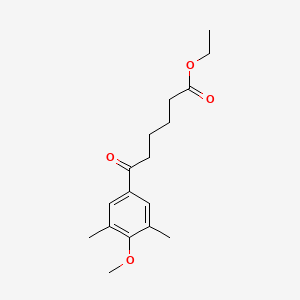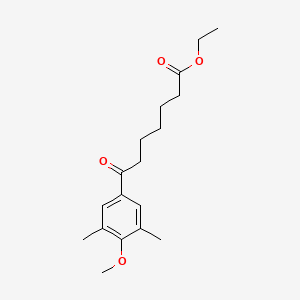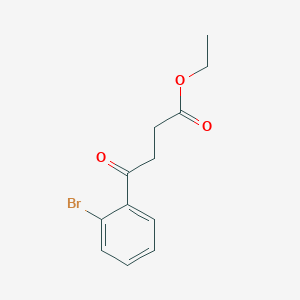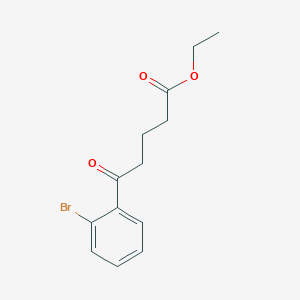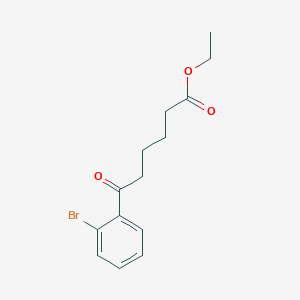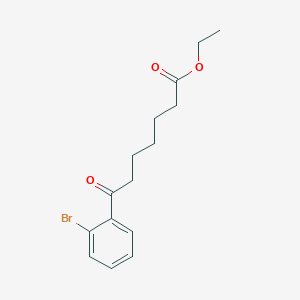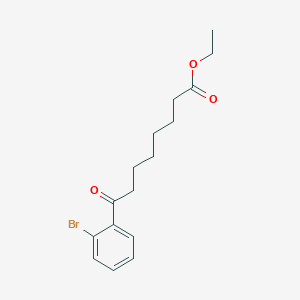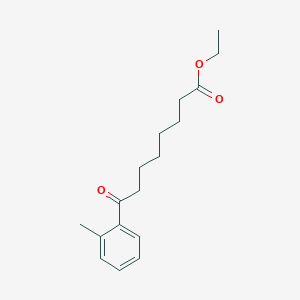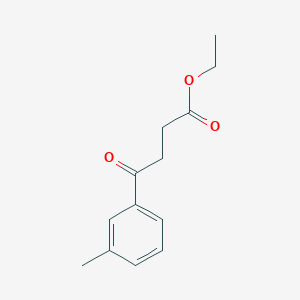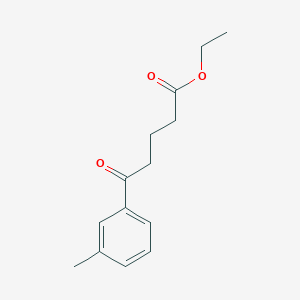
Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate” likely contains a 2,6-difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms . The “5-oxovalerate” part suggests the presence of a 5-carbon chain with a carbonyl group (C=O) and an ethyl group (C2H5) attached .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. The carbonyl group might be reactive towards nucleophiles, and the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
- The crystal structure of a derivative of ethyl 5-(2,6-difluorophenyl)-5-oxovalerate has been studied, revealing a rigid skeleton formed by 2-pyrazoline, cyclobutane, and 2-isoxazoline planar rings. This analysis provides insights into the molecular architecture of compounds with similar structures (Gelli et al., 1994).
Reactions with Hydrogen Peroxide
- Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate reacts with hydrogen peroxide under acid conditions, forming ethyl 4,4-dihydroperoxyvalerate. This reaction is a part of the study on organic peroxides and their behavior under various conditions (Cubbon & Hewlett, 1968).
Molecular Hydrogen Bonding
- A study of ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate, a compound structurally related to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, demonstrates hydrogen bonding leading to a three-dimensional framework structure. This highlights the compound's potential for forming complex molecular geometries (Costa et al., 2007).
Polymerization Catalyst
- Titanium complexes containing 2,6-difluorophenyl, structurally similar to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, have been used as catalysts in ethylene polymerization. The study suggests potential applications in polymer production (Matsugi et al., 2002).
Spectroscopic and Diffractometric Study
- Research involving compounds with difluorophenyl groups, similar to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, examines polymorphism through spectroscopic and diffractometric techniques. This work is crucial for understanding the structural variations in pharmaceutical compounds (Vogt et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJMYLHXLZZBDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645626 |
Source


|
| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate | |
CAS RN |
898753-24-7 |
Source


|
| Record name | Ethyl 2,6-difluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

